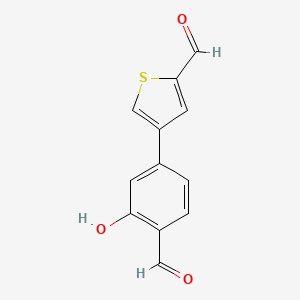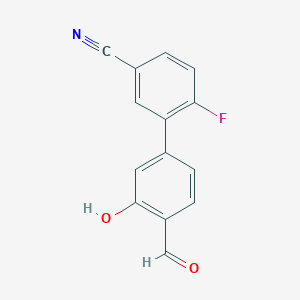
6-(3-Acetylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Acetylphenyl)-2-formylphenol, 95% (6-APF) is a phenolic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in methanol, ethanol, and ethyl acetate. 6-APF is an important intermediate in the synthesis of a number of pharmaceuticals and biologically active compounds. It is also used in the production of dyes and pigments, as well as in the manufacture of perfumes and fragrances.
Aplicaciones Científicas De Investigación
6-(3-Acetylphenyl)-2-formylphenol, 95% has been widely used in scientific research due to its versatility and wide range of applications. It is commonly used in organic synthesis as a reagent or catalyst in the synthesis of pharmaceuticals and biologically active compounds. 6-(3-Acetylphenyl)-2-formylphenol, 95% has also been used to study the structure and reactivity of organic molecules, as well as to study the mechanism of enzyme-catalyzed reactions. It is also used in the production of dyes and pigments, as well as in the manufacture of fragrances and perfumes.
Mecanismo De Acción
The mechanism of action of 6-(3-Acetylphenyl)-2-formylphenol, 95% is not fully understood, however it is believed to be related to its ability to form complexes with metal ions and to act as a Lewis acid. It is also believed to act as an electron donor and to be involved in the formation of covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Acetylphenyl)-2-formylphenol, 95% are not well understood, however it has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to inhibit the growth of cancer cells and to have anticancer activity. Additionally, 6-(3-Acetylphenyl)-2-formylphenol, 95% has been shown to have anti-allergic and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(3-Acetylphenyl)-2-formylphenol, 95% in laboratory experiments include its low cost, wide availability, and its versatility in organic synthesis. It is also relatively stable and can be stored for long periods of time without degradation. The main limitation of 6-(3-Acetylphenyl)-2-formylphenol, 95% is its low solubility in water, which makes it difficult to use in aqueous solutions.
Direcciones Futuras
The potential future directions for 6-(3-Acetylphenyl)-2-formylphenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and biologically active compounds. Additionally, research into its mechanism of action and its potential applications in the production of dyes and pigments, as well as in the manufacture of fragrances and perfumes, should be explored. Finally, research into its potential uses in the treatment of cancer and other diseases should be conducted.
Métodos De Síntesis
6-(3-Acetylphenyl)-2-formylphenol, 95% is synthesized by the reaction of 3-acetylphenol and formaldehyde in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at temperatures between 60-80°C and the product is isolated by crystallization. The yield of the reaction is typically between 70-80%.
Propiedades
IUPAC Name |
3-(3-acetylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(17)11-4-2-5-12(8-11)14-7-3-6-13(9-16)15(14)18/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVSKQKYIUNCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685138 |
Source


|
| Record name | 3'-Acetyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Acetylphenyl)-2-formylphenol | |
CAS RN |
1261988-10-6 |
Source


|
| Record name | 3'-Acetyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














